molecular formula C19H21ClFNO3S B5120361 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No. B5120361
M. Wt: 397.9 g/mol
InChI Key: OVEIJJZLPINROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CFM-2 and has been synthesized using various methods, including the use of palladium-catalyzed coupling reactions. CFM-2 has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of CFM-2 is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which play a role in pain and inflammation. CFM-2 may also act by modulating the activity of certain ion channels that are involved in pain signaling.
Biochemical and Physiological Effects:
CFM-2 has been found to exhibit interesting biochemical and physiological effects. It has been shown to effectively reduce pain and inflammation in animal models. CFM-2 has also been found to inhibit the growth of cancer cells in vitro. In addition, CFM-2 has been shown to modulate the activity of certain ion channels that are involved in pain signaling.

Advantages and Limitations for Lab Experiments

One advantage of CFM-2 is its ability to effectively reduce pain and inflammation in animal models. This makes it a promising candidate for further research related to pain management and inflammation. However, one limitation of CFM-2 is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research related to CFM-2. One area of interest is its potential applications in cancer research. CFM-2 has been found to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research related to cancer treatment. Another area of interest is its potential applications in pain management and inflammation. CFM-2 has been shown to effectively reduce pain and inflammation in animal models, making it a promising candidate for further research in this area. Finally, further studies are needed to fully understand the mechanism of action of CFM-2 and its potential applications in various fields of research.

Synthesis Methods

The synthesis of CFM-2 involves the use of a palladium-catalyzed coupling reaction between 2-chloro-6-fluorobenzyl bromide and N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide thiolactam. The reaction is carried out in the presence of a base and a ligand, resulting in the formation of CFM-2. This method has been optimized to yield high purity CFM-2 with good yields.

Scientific Research Applications

CFM-2 has been primarily used in research related to pain management and inflammation. Studies have shown that CFM-2 can effectively reduce pain and inflammation in animal models. It has also been found to inhibit the activity of certain enzymes that play a role in pain and inflammation. CFM-2 has also been investigated for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFNO3S/c1-24-17-7-6-13(10-18(17)25-2)8-9-22-19(23)12-26-11-14-15(20)4-3-5-16(14)21/h3-7,10H,8-9,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEIJJZLPINROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSCC2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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